Carbocyclic puromycin

ribosome binding peptidyltransferase inhibition competitive inhibition kinetics

Carbocyclic puromycin (CAS 104264-92-8) is a synthetic carbocyclic analog of the nucleoside antibiotic puromycin, in which the ribose furanosyl oxygen is replaced by a methylene group, yielding a cyclopentyl ring system. It functions as a substrate for ribosomal peptidyltransferase and inhibits protein biosynthesis by causing premature chain termination, a mechanism identical to that of puromycin.

Molecular Formula C23H31N7O4
Molecular Weight 469.5 g/mol
CAS No. 104264-92-8
Cat. No. B008306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocyclic puromycin
CAS104264-92-8
Synonyms9-((2-hydroxy-4-(hydroxymethyl)-3-((4-methoxyphenylalanyl)amino)cyclopentyl))-6-(dimethylamino)purine
carbocyclic puromycin
puromycin, carbocyclic
Molecular FormulaC23H31N7O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO
InChIInChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1
InChIKeyKABZPFHZISKOAR-UTLZNAOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbocyclic Puromycin (CAS 104264-92-8): A Mechanistically Distinct Puromycin Analog for Ribosome Research and Cytotoxicity Studies


Carbocyclic puromycin (CAS 104264-92-8) is a synthetic carbocyclic analog of the nucleoside antibiotic puromycin, in which the ribose furanosyl oxygen is replaced by a methylene group, yielding a cyclopentyl ring system [1]. It functions as a substrate for ribosomal peptidyltransferase and inhibits protein biosynthesis by causing premature chain termination, a mechanism identical to that of puromycin [2]. However, the carbocyclic modification fundamentally alters its kinetic profile, metabolic stability, and toxicity characteristics, making it a distinct research tool rather than a simple substitute.

Mechanism Ribosomal peptidyltransferase substrate with altered kinetic profile; premature chain termination
Metabolic Stability Carbocyclic scaffold lacks labile glycosidic bond; reported non-nephrotoxic aminonucleoside release
Stereochemical Control Only one diastereomer is biologically active; provides built-in negative control for ribosome assays

Why Puromycin or Other Aminonucleosides Cannot Replace Carbocyclic Puromycin in Critical Research Applications


Carbocyclic puromycin cannot be freely interchanged with puromycin or other aminonucleoside analogs because key functional parameters differ in quantifiable ways that directly impact experimental outcomes. Although it retains equivalent cytotoxicity against P-388 leukemia cells, carbocyclic puromycin exhibits a 4-fold higher ribosomal binding affinity (Ki = 1 µM versus puromycin Km = 4 µM) [1], a reduced substrate efficiency (Vmax/Km ~45% of puromycin) [2], and critically, it lacks the enzymatically labile glycosidic bond, resulting in a distinct metabolic and toxicity profile that circumvents the nephrotic syndrome associated with puromycin [3]. These differences mean that substituting with puromycin introduces uncontrolled variables in binding kinetics, catalytic turnover, and off-target toxicity, invalidating comparative data and compromising experimental reproducibility.

Carbocyclic Puromycin
Puromycin
Risk of Direct Substitution
Higher ribosomal binding affinity
Lower binding affinity
Binding affinity profile may shift dose-response and competition outcomes
Reduced transpeptidation catalytic efficiency
Full catalytic efficiency
Catalytic turnover mismatch may uncouple binding from catalysis
Carbocyclic scaffold stability; non-nephrotoxic metabolite release
Labile glycosidic bond; nephrotoxic aminonucleoside release
Metabolic and toxicity profile differences confound in vivo studies

Quantitative Head-to-Head Evidence: Carbocyclic Puromycin Versus Puromycin and Closest Analogs


4-Fold Higher Ribosomal Binding Affinity: Competitive Inhibition Ki of Carbocyclic Puromycin vs. Puromycin Km

In a head-to-head evaluation using E. coli polyribosomes, the carbocyclic puromycin analog (6-dimethylamino-9-{R-[2R-hydroxy-3R-(p-methoxyphenyl-L-alanylamino)]-cyclopentyl}purine) acted as a competitive inhibitor of puromycin with a Ki of 1 µM, while puromycin itself exhibited a Km of 4 µM under the same assay conditions [1]. This represents an approximately 4-fold higher apparent affinity of carbocyclic puromycin for the ribosomal acceptor site.

Binding Affinity
Head-to-head
Ki = 1 µM vs Km = 4 µM
Supports affinity-based dose-response experimental design
E. coli polyribosome peptidyltransferase assay
ribosome binding peptidyltransferase inhibition competitive inhibition kinetics

Reduced Peptidyltransferase Substrate Efficiency: Vmax/Km of Carbocyclic Puromycin is Approximately 45% of Puromycin in E. coli Ribosomes

Kinetic analysis using Ac-[14C]-Phe-tRNA as donor substrate revealed that the active carbocyclic puromycin diastereomer (1) exhibits a Km of 0.187 mM, similar to puromycin (Km = 0.186 mM), but a substantially lower Vmax of 850 cpm versus 1890 cpm for puromycin, resulting in a substrate efficiency (Vmax/Km) of 4545 (45% relative to puromycin's 10161 at 100%) [1]. Thus, while binding is preserved, the catalytic rate of peptide bond formation is compromised.

Catalytic Efficiency
Head-to-head
45% relative to puromycin
Supports uncoupling substrate binding from transpeptidation
E. coli cell-free system; Vmax/Km comparison
peptidyltransferase kinetics transpeptidation assay E. coli ribosome

Equivalent Cytotoxicity to Puromycin Against P-388 Mouse Lymphoid Leukemia Cells

In a direct comparison using P-388 mouse lymphoid leukemia cells in culture, carbocyclic puromycin (1) and 5'-deoxypuromycin both exhibited an ED50 of 0.3 ± 0.1 µg/mL, identical to the ED50 of puromycin [1]. By contrast, the inactive diastereomer (2) showed an ED50 of 0.80 ± 0.2 µg/mL, approximately 2.7-fold higher.

Cytotoxicity (ED50)
Head-to-head
ED50 = 0.3 µg/mL vs ED50 = 0.3 µg/mL
Equivalent potency context for cell-model cytotoxicity studies
P-388 leukemia cells; 40-h culture; trypan blue exclusion
cytotoxicity P-388 leukemia ED50

Circumvention of Puromycin-Associated Nephrotic Syndrome via Carbocyclic Modification

Puromycin is known to cause irreversible renal nephrosis due to metabolic release of the nephrotoxic aminonucleoside (6-dimethylaminopurine) via glycosidic bond cleavage. In contrast, the carbocyclic puromycin analog, which lacks this enzymatically labile glycosidic bond, was reported to circumvent the nephrotic syndrome associated with puromycin by releasing a non-toxic aminonucleoside upon hydrolysis [1][2]. This qualitative but mechanistically critical distinction arises from the replacement of the furanosyl ring oxygen with a methylene group.

Nephrotoxicity Profile
Class-level
Reported non-nephrotoxic metabolic fate
Supports in vivo study context with reduced toxicity variables
Class-level inference; verify in experimental model
nephrotoxicity aminonucleoside metabolism carbocyclic stability

Absolute Stereochemical Requirement: Only One Diastereomer of Carbocyclic Puromycin Is Biologically Active

Resolution of the synthetic diastereomers of carbocyclic puromycin revealed a strict stereochemical requirement: one diastereomer (1, assigned structure corresponding to puromycin stereochemistry) exhibited bacterial growth inhibition and protein synthesis inhibitory activity on the same order of magnitude as puromycin, while the other diastereomer (1a) was completely devoid of antimicrobial and in vitro protein biosynthesis inhibitory activities [1]. This all-or-none activity difference underscores the exquisite stereochemical specificity of the ribosomal peptidyltransferase site.

Diastereomer Activity
Reported
Active: full activity vs Inactive: no activity
Provides built-in stereochemical control set
Antimicrobial and protein synthesis assays
diastereomer selectivity stereochemistry-activity relationship protein synthesis inhibition

Carbocyclic Puromycin: Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Dissection of Ribosomal Peptidyltransferase: Uncoupling Substrate Binding from Catalysis

Carbocyclic puromycin is uniquely suited for studies that aim to separate the ground-state binding step from the chemical transpeptidation step at the ribosomal A-site. Because its Km (0.187 mM) is nearly identical to that of puromycin (0.186 mM) but its Vmax is 2.2-fold lower, researchers can compare the two compounds in parallel to identify residues or conformational changes that specifically contribute to the catalytic rate . This is not achievable with puromycin alone or with 5'-deoxypuromycin, which shows altered Km and different kinetic behavior.

Cancer Cell Cytotoxicity Screening with a Metabolically Stable Puromycin-Like Agent

With an ED50 of 0.3 µg/mL against P-388 mouse lymphoid leukemia cells, carbocyclic puromycin matches the potency of puromycin in cytotoxicity assays . However, because carbocyclic puromycin lacks the labile glycosidic bond, it offers a more stable chemical scaffold for prolonged cell culture experiments where metabolic degradation of puromycin might otherwise introduce variability . This makes it a preferable choice for long-term cytotoxicity profiling or for use in conditioned media experiments.

In Vivo Antimicrobial Studies Requiring Reduced Nephrotoxicity Risk

Puromycin's clinical and research utility is severely limited by its irreversible renal nephrotoxicity, which arises from metabolic release of the toxic aminonucleoside 6-dimethylaminopurine. Carbocyclic puromycin, as reported by Daluge and Vince, circumvents the nephrotic syndrome by releasing a non-toxic aminonucleoside upon hydrolysis . This property makes carbocyclic puromycin the compound of choice for in vivo antimicrobial efficacy studies in animal models where puromycin would be unsuitable due to rapid onset of renal damage.

Stereochemical Validation of Ribosome-Targeting Assays Using Active/Inactive Diastereomer Pair

The existence of a completely inactive diastereomer of carbocyclic puromycin provides a built-in stereochemical control for all ribosome-targeting experiments. Researchers can employ the active diastereomer (1) as the experimental agent and the inactive diastereomer (1a) as a negative control that retains identical chemical composition, solubility, and physical properties but lacks any biological activity . This paired approach eliminates confounding variables that arise when using chemically distinct negative controls, thereby strengthening conclusions about stereospecific ribosomal interactions.

Application
Selection Property
Validation Focus
Ribosomal peptidyltransferase mechanistic studies
Catalytic uncoupling profile
Peptidyltransferase kinetic analysis
Cancer cell cytotoxicity screening
Metabolic stability (carbocyclic scaffold)
Cytotoxicity endpoint review in prolonged culture
In vivo antimicrobial research models
Reported non-nephrotoxic metabolite release
In vivo toxicity endpoint monitoring
Stereochemical validation of ribosome assays
Active/inactive diastereomer pair
Stereochemical specificity control
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